molecular formula C17H18ClNO3S B6382411 MFCD18315856 CAS No. 1261951-87-4

MFCD18315856

Cat. No.: B6382411
CAS No.: 1261951-87-4
M. Wt: 351.8 g/mol
InChI Key: DSGAEKICKNZQLA-UHFFFAOYSA-N
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Description

Such compounds are typically synthesized for their unique reactivity, catalytic properties, or biological activity. For instance, structurally similar compounds in the evidence include halogenated heterocycles (e.g., pyrazolo-triazines) and boronic acids, which are often employed in Suzuki-Miyaura coupling reactions or as enzyme inhibitors .

Properties

IUPAC Name

2-chloro-4-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGAEKICKNZQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686209
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-87-4
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315856 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to drive the reactions to completion.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to minimize human error and exposure.

    Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

    Quality Control: Rigorous quality control measures are implemented at each stage of production to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18315856 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

    Substitution: Substitution reactions occur when functional groups in this compound are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst or alkylating agents under anhydrous conditions.

Major Products

Scientific Research Applications

MFCD18315856 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD18315856 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It inhibits the activity of certain enzymes, leading to altered metabolic pathways and cellular responses.

    Gene Expression Modulation: It modulates gene expression by interacting with transcription factors and regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on MFCD18315856 is unavailable, the evidence provides comparative frameworks for analogous compounds. Below is a detailed analysis of structurally and functionally related chemicals:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound (CAS/MDL) Molecular Formula Molecular Weight Key Properties Similarity Score Applications References
CAS 918538-05-3 (MFCD11044885) C₆H₃Cl₂N₃ 188.01 Log S: -2.99; Solubility: 0.24 mg/mL 0.71–0.87 Enzyme inhibition, synthesis
CAS 1046861-20-4 (MFCD13195646) C₆H₅BBrClO₂ 235.27 Log Po/w: 2.15; BBB permeability: Yes 0.71–0.87 Cross-coupling reactions
CAS 1761-61-1 (MFCD00003330) C₇H₅BrO₂ 201.02 Log S: -2.47; Bioavailability: 0.55 0.85–0.95 Pharmaceuticals, catalysts
CAS 1533-03-5 (MFCD00039227) C₁₀H₉F₃O 202.17 TPSA: 40.46 Ų; CYP inhibitor: No 0.95–1.00 Agrochemical intermediates

Key Observations

Structural Similarities :

  • Halogenation : Compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1761-61-1 (C₇H₅BrO₂) feature halogen atoms (Cl, Br), which enhance stability and reactivity in cross-coupling reactions .
  • Heterocyclic Cores : Pyrazolo-triazines (e.g., CAS 918538-05-3) and benzimidazoles (e.g., CAS 1761-61-1) share nitrogen-rich aromatic systems, making them potent enzyme inhibitors or ligands .

Functional Contrasts: Solubility: CAS 918538-05-3 has lower solubility (0.24 mg/mL) compared to CAS 1533-03-5 (Log S: -2.47), suggesting divergent pharmacokinetic profiles .

Synthetic Accessibility :

  • CAS 1533-03-5 (synthetic accessibility score: 2.07) is easier to synthesize than CAS 918538-05-3 (score: ~3.0), due to simpler reaction pathways (e.g., one-step condensation vs. multi-step catalysis) .

Research Findings and Methodological Insights

  • Analytical Techniques : Chromatographic methods (e.g., HPLC, GC-MS) are critical for purity assessment, as highlighted in and . For instance, CAS 1533-03-5 was characterized using silica gel chromatography and spectroscopic data (¹H NMR, IR) .
  • Toxicity Profiles : Compounds with high Brenk alerts (e.g., CAS 918538-05-3: Brenk = 1.0) may pose reactivity risks, necessitating stringent safety protocols during synthesis .

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